2-(1-Benzofuran-2-yl)propanoic acid
Overview
Description
2-(1-Benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring attached to a propanoic acid moiety, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
Benzofuran compounds, including 2-(1-Benzofuran-2-yl)propanoic acid, are known to have a wide range of biological activities . They are ubiquitous in nature and have been shown to exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are potential natural drug lead compounds .
Mode of Action
It is known that benzofuran compounds interact with their targets and cause significant changes . For example, some substituted benzofurans have been found to have dramatic anticancer activities . They have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities . For instance, they have been developed and utilized as anticancer agents .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Result of Action
The result of the action of this compound can vary depending on the specific targets and pathways it affects. For example, some substituted benzofurans have been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds can interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran compounds have shown inhibitory effects on Src kinase .
Cellular Effects
Benzofuran compounds have been shown to have anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
It is known that benzofuran compounds can interact with biomolecules at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The propanoic acid group can then be introduced through various reactions, such as Friedel-Crafts acylation or other suitable organic transformations .
Industrial Production Methods
Industrial production of benzofuran derivatives, including 2-(1-Benzofuran-2-yl)propanoic acid, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the benzofuran ring .
Scientific Research Applications
2-(1-Benzofuran-2-yl)propanoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Benzofuran-2-yl)propanoic acid include other benzofuran derivatives such as:
- 2-(1-Benzofuran-2-yl)ethanol
- 2-(1-Benzofuran-2-yl)acetic acid
- 2-(1-Benzofuran-2-yl)butanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the benzofuran ring with a propanoic acid group.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-7H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQXCJIJREDGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249571-02-5 | |
Record name | 2-(1-benzofuran-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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